molecular formula C16H25N2O+ B1228325 Oxymetazoline(1+)

Oxymetazoline(1+)

Cat. No. B1228325
M. Wt: 261.38 g/mol
InChI Key: WYWIFABBXFUGLM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Oxymetazoline(1+) is a carboxamidinium ion resulting from the protonation of the carboxamidine group of oxymetazoline. It is the major species at pH 7.3. It is a conjugate acid of an oxymetazoline.

Scientific Research Applications

Vascular Effects on Human Nasal Mucosa

Oxymetazoline, a derivative of imidazoline and a common nasal decongestant, demonstrates effects on nasal mucosal blood flow. Research has shown that it can reduce nasal mucosal blood flow by 30-40% within six hours, indicating its potential in managing conditions related to nasal congestion (Bende & Löth, 1986).

Use in Energy-Based Therapy for Rosacea

Oxymetazoline cream has been evaluated for its safety and efficacy as an adjunctive treatment with energy-based therapy in patients with moderate to severe facial erythema associated with rosacea. The study highlights its potential in dermatological applications (Tanghetti et al., 2020).

Microvascular Effects in Combination with Pulsed Dye Laser

Research focusing on the microvascular effects of oxymetazoline in conjunction with pulsed dye laser (PDL) therapy for rosacea shows the drug's utility in dermatological treatments, indicating its role in inducing vasoconstriction (Kelly et al., 2019).

Hemodynamic Analysis in Nasal Surgery

In pediatric nasal surgery, oxymetazoline's hemodynamic effects and systemic absorption have been studied, demonstrating its application in operative settings (Cartabuke et al., 2019).

Electrochemical Detection Method

A novel method using Titania nanoparticles and carbon nanotubes for the electrochemical detection of oxymetazoline showcases an innovative approach to drug monitoring and analysis (Munir et al., 2019).

Effects on Isolated Rat’s Tracheal Smooth Muscle

A study investigating the effects of oxymetazoline on isolated rat’s tracheal smooth muscle offers insights into its impact beyond nasal applications, potentially informing respiratory treatments (Wang & Wu, 2008).

Ototoxicity Evaluation in Animal Model

An investigation into the ototoxic effects of oxymetazoline in a chinchilla animal model provides crucial data on the safety and possible side effects of its use in otolaryngology (Daniel et al., 2012).

Use in Fecal Incontinence Treatment

A study on the effect of oxymetazoline in patients with spinal cord injury for treating fecal incontinence showcases its potential application in gastroenterology (Barak et al., 2019).

properties

Product Name

Oxymetazoline(1+)

Molecular Formula

C16H25N2O+

Molecular Weight

261.38 g/mol

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-3-ium-2-ylmethyl)-2,4-dimethylphenol

InChI

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/p+1

InChI Key

WYWIFABBXFUGLM-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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